molecular formula C21H17ClFN5O2S B2807481 N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 897757-96-9

N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B2807481
CAS No.: 897757-96-9
M. Wt: 457.91
InChI Key: RIWBCJQYZNHWAV-UHFFFAOYSA-N
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Description

N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted phenyl ring, a fluorophenyl group, and a thiazolo[3,2-b][1,2,4]triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the oxalamide group to an amine.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the halogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium hydride (NaH) in DMF (dimethylformamide) for nucleophilic substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The thiazolo[3,2-b][1,2,4]triazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The chloro and fluoro substituents enhance the compound’s ability to penetrate cell membranes and bind to hydrophobic pockets within proteins .

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares the thiazole and phenyl groups but lacks the oxalamide linkage.

    4-fluorophenylthiourea: A precursor in the synthesis, it shares the fluorophenyl group but has different functional groups.

Uniqueness

N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is unique due to its combination of a thiazolo[3,2-b][1,2,4]triazole core with chloro and fluoro substituents, which confer distinct electronic and steric properties. This makes it particularly versatile for various applications in medicinal and material sciences.

Properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFN5O2S/c1-12-16(22)3-2-4-17(12)25-20(30)19(29)24-10-9-15-11-31-21-26-18(27-28(15)21)13-5-7-14(23)8-6-13/h2-8,11H,9-10H2,1H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWBCJQYZNHWAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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